1,5-Dimethyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound belonging to the imidazole family. It features a five-membered ring containing two nitrogen atoms and a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
The compound can be synthesized through various methods, including reactions involving substituted imidazoles and carboxylic acids. Its derivatives are often explored for pharmacological properties.
1,5-Dimethyl-1H-imidazole-2-carboxylic acid is classified as an imidazole derivative and can be categorized under carboxylic acids due to the presence of the carboxyl functional group.
Several synthetic routes have been reported for the preparation of 1,5-dimethyl-1H-imidazole-2-carboxylic acid. Notably, one method involves the reaction of 1,5-dimethylimidazole with carbon dioxide under specific conditions to introduce the carboxyl group.
One efficient synthesis method includes:
The molecular formula for 1,5-dimethyl-1H-imidazole-2-carboxylic acid is . The structure comprises:
Key structural data includes:
1,5-Dimethyl-1H-imidazole-2-carboxylic acid can participate in various chemical reactions, including:
The compound has been utilized in coupling reactions, particularly with aryl boronic acids in Suzuki coupling processes, showcasing its versatility as a building block in organic synthesis .
The mechanism of action for compounds containing the imidazole ring often involves:
The reactivity of the imidazole ring contributes to its biological activity, making it a target for drug design and development.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to characterize this compound thoroughly .
1,5-Dimethyl-1H-imidazole-2-carboxylic acid has several applications:
This compound exemplifies the significance of imidazole derivatives in medicinal chemistry and highlights ongoing research aimed at exploring their full therapeutic potential.
Verona Integron-encoded metallo-β-lactamases (VIMs) represent clinically urgent targets due to their broad substrate profiles and global dissemination. 1H-imidazole-2-carboxylic acid (ICA) derivatives, exemplified by 1,5-dimethyl substitutions, exhibit nanomolar-range inhibition against VIM-type enzymes. Inhibitor 55 (a 1-(3-phenylpropyl)-5-methyl-1H-imidazole-2-carboxylic acid derivative) reduces meropenem minimum inhibitory concentrations (MICs) by 16- to 64-fold in Escherichia coli and Pseudomonas aeruginosa strains expressing VIM-2, demonstrating significant in vitro synergism [2]. This potency stems from competitive binding at the MBL active site, disrupting zinc-mediated hydrolysis of β-lactam antibiotics. Similarly, compound 28 achieves IC₅₀ values of 0.018 µM against both VIM-2 and VIM-5—surpassing earlier ICA analogs [3]. Mechanistically, these inhibitors exploit the conserved di-zinc active site and flexible loop regions (L3/L10) critical for substrate recognition in B1 MBLs [10].
Table 1: Inhibitory Activity of ICA Derivatives Against Clinically Relevant MBLs
Compound | Substituent at 1-Position | IC₅₀ (µM) VIM-2 | IC₅₀ (µM) VIM-5 | MIC Reduction Factor (w/ Meropenem) |
---|---|---|---|---|
1 (Lead) | Benzyl | 5.32 | 6.14 | 4-fold |
28 | 2-Methylbenzyl | 0.018 | 0.018 | ≥16-fold |
55 | 3-Phenylpropyl | 0.045 | 0.051 | 16–64-fold |
59 | 4-Chlorobenzyl | 0.029 | 0.033 | ≥32-fold |
The microbiological efficacy of these derivatives is validated through synergistic killing assays. Confocal fluorescence microscopy and transmission electron microscopy reveal that inhibitor 55 permeates the outer membrane of P. aeruginosa, causing morphological changes and cell lysis when combined with meropenem [2]. This permeation is attributed to optimized lipophilicity profiles (LogP 1.8–2.3), balancing inhibitory potency and penetration across Gram-negative envelopes. Crucially, pharmacokinetic studies in murine models confirm plasma stability and low cytotoxicity for lead compounds, positioning them as viable candidates for clinical development [2] [3].
The 1,5-dimethyl-1H-imidazole-2-carboxylic acid scaffold achieves high-affinity MBL inhibition through zinc ion coordination and electrostatic complementarity. X-ray crystallography of VIM-2 (PDB: 7DZ0) bound to 1-(but-3-en-1-yl)-5-methyl-1H-imidazole-2-carboxylic acid reveals direct coordination of the imidazole-2-carboxylate group with the second zinc ion (Zn2) at 2.1–2.3 Å distances, alongside hydrogen bonding with Arg228’s guanidinium group [7]. This dual interaction satisfies the “anchor pharmacophore” requirements for B1 MBLs: metal chelation and positive charge stabilization [2]. The 5-methyl group enhances hydrophobic packing within the L3 loop, while N1 substituents engage variable L10 loop residues, explaining subtype selectivity. For instance, bulky aromatic groups at N1 improve VIM affinity but reduce NDM inhibition due to steric clashes with NDM’s narrower L10 loop [2] [10].
Table 2: Structure-Activity Relationships (SAR) of Key ICA Derivatives
Structural Feature | Interaction with MBL Active Site | Effect on Potency | Representative Compound |
---|---|---|---|
Imidazole-2-carboxylate | Zn2 coordination, Arg228 H-bonding | Essential (1000-fold loss if removed) | All derivatives |
5-Methyl group | Hydrophobic contact with L3 loop (Leu65, Phe61) | 3–5-fold increase in affinity | 55, 59 |
N1-Benzyl | π-stacking with Tyr67, Van der Waals with L10 | Baseline activity | Lead 1 |
N1-(3-Phenylpropyl) | Extended L10 loop engagement (VIM-specific) | 120× vs. lead vs. VIM-2 | 55 |
N1-(4-Chlorobenzyl) | Enhanced electrostatic fit with Leu63/Ser64 | 180× vs. lead vs. VIM-2 | 59 |
Structure-activity relationship (SAR) studies underscore the critical role of N1 substituents. Replacing the benzyl group in lead 1 with linear alkyl chains (e.g., but-3-en-1-yl) maintains Zn2 coordination but diminishes loop interactions, reducing potency 10-fold [7]. Conversely, aryl-alkyl extensions (e.g., 3-phenylpropyl in 55) leverage VIM-2’s flexible L10 residues (Lys171, Asn180) for sub-50 nM inhibition [2]. Modifications at the 4- or 5-positions are less tolerated; replacing the 2-carboxylic acid with 4-carboxylic acid isomers (e.g., 1,5-dimethyl-1H-imidazole-4-carboxylic acid) abolishes activity due to misalignment with Zn2 [6]. Quantum mechanical analyses further indicate that the 1,5-dimethyl configuration stabilizes the tautomeric state favoring zinc chelation, enhancing binding entropy [3]. These insights enable structure-guided optimization for broader MBL coverage (e.g., NDM, IMP) while maintaining Gram-negative permeability—a current frontier in ICA-based inhibitor design.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0